molecular formula C17H12Cl2N2O B11524293 1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B11524293
M. Wt: 331.2 g/mol
InChI Key: IOKIEACRRQJQKX-UHFFFAOYSA-N
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Description

1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a dichlorobenzyl group, a phenyl group, and a pyrazole ring with an aldehyde functional group

Preparation Methods

The synthesis of 1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorobenzyl chloride with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by oxidation to introduce the aldehyde group. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-(2,4-dichlorobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid: This compound has a similar pyrazole ring structure but with different substituents.

    2,4-dichlorobenzyl alcohol: This compound shares the dichlorobenzyl group but lacks the pyrazole ring and aldehyde group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H12Cl2N2O

Molecular Weight

331.2 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde

InChI

InChI=1S/C17H12Cl2N2O/c18-15-7-6-13(16(19)8-15)9-21-10-14(11-22)17(20-21)12-4-2-1-3-5-12/h1-8,10-11H,9H2

InChI Key

IOKIEACRRQJQKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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